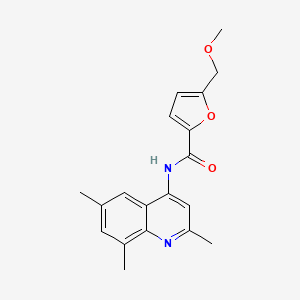
5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions that include the Povarov cycloaddition reaction followed by N-furoylation processes. These synthetic routes start from commercially available reagents such as p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The final compounds are characterized using techniques like IR, NMR, and X-ray diffraction, underscoring the intricate nature of their synthesis and the importance of precise structural characterization (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a furan ring attached to a quinoline ring via a carboxamide linker. This configuration is important for the compound's interaction with biological targets. Structural characterization is commonly achieved through spectral techniques like IR, NMR, and X-ray crystallography, providing detailed information on the molecular conformation and electron distribution (Graulich et al., 2006).
Chemical Reactions and Properties
The chemical properties of such compounds are influenced by their functional groups, which can undergo various chemical reactions. These properties are explored through synthetic routes that highlight the compound's reactivity towards different reagents, showcasing its potential in generating diverse derivatives with varying biological activities (Kuticheva, Pevzner, & Petrov, 2015).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. Such properties are often determined through a combination of experimental techniques, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD). These analyses provide insights into the stability, solubility, and crystalline form of the compounds, affecting their biological activity and drug formulation potential (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties are closely related to the compound's reactivity and its interactions with biological systems. Studies on these compounds often focus on their ability to undergo specific reactions, such as nucleophilic substitution or condensation, which can be used to modify the compound or to elucidate its mechanism of action in biological systems. These properties are essential for designing derivatives with enhanced activity or reduced toxicity (Marvadi et al., 2020).
Applications De Recherche Scientifique
Biomass Conversion and Sustainable Materials
The research on furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its derivatives, highlights the significance of these compounds in the conversion of plant biomass into valuable chemicals. Furan derivatives serve as platform chemicals for producing a variety of materials including monomers, polymers, and fuels, indicating the potential of 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide in sustainable material production and green chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalysis and Chemical Synthesis
Biocatalytic valorization of furans emphasizes the role of enzymes in modifying furanic compounds under mild conditions, offering a greener alternative to traditional chemical processes. This approach, applied to furans for producing high-value chemicals, could extend to the synthesis and functionalization of 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide, enhancing its applicability in fine chemical synthesis (Domínguez de María & Guajardo, 2017).
Green Chemistry and Solvent Selection
The discussion on green chemistry principles, especially in the context of solvent selection for the biphasic dehydration of sugars to furanic derivatives, sheds light on the importance of choosing environmentally friendly solvents. This focus on sustainability and eco-friendliness could be crucial in research involving 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide, promoting its synthesis and application in a manner that is consistent with green chemistry ideals (Esteban, Vorholt, & Leitner, 2020).
Propriétés
IUPAC Name |
5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-11-7-12(2)18-15(8-11)16(9-13(3)20-18)21-19(22)17-6-5-14(24-17)10-23-4/h5-9H,10H2,1-4H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBONLFRXBXSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(O3)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-bis(2,2,2-trifluoroethoxy)-N'-[3-(trifluoromethyl)benzoyl]benzenecarbohydrazide](/img/structure/B2497695.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2497696.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2497702.png)
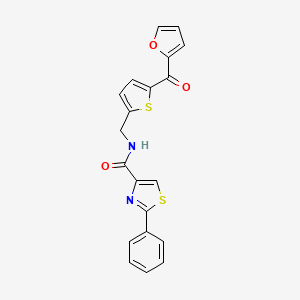
![7-hydroxy-N-(4-iodophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2497704.png)
![2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido](/img/structure/B2497705.png)
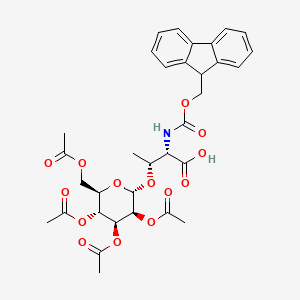
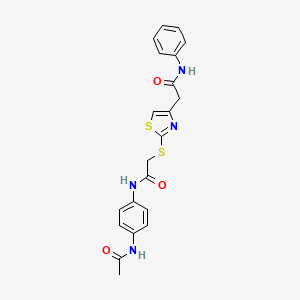

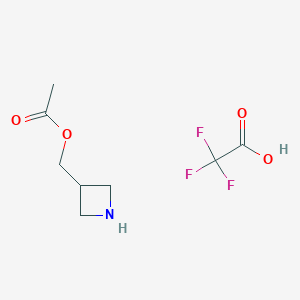
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)
![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)
